molecular formula C13H19BrO B12604383 1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene CAS No. 918441-53-9

1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene

Cat. No.: B12604383
CAS No.: 918441-53-9
M. Wt: 271.19 g/mol
InChI Key: CYKHAQBEQLXMLB-NSHDSACASA-N
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Description

1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, where a bromine atom is substituted at the para position and an ethyl group is attached to the benzene ring, which is further substituted with a 2-methylbutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene typically involves the following steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene.

    Formation of the Ethyl Group:

    Attachment of the 2-Methylbutoxy Group: The final step involves the substitution of the ethyl group with the 2-methylbutoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Electrophilic Aromatic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) and sulfuric acid for sulfonation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Nucleophilic Substitution: Phenols, amines, or thiophenols.

    Electrophilic Aromatic Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives.

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

Scientific Research Applications

1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene can be compared with other similar compounds:

Properties

CAS No.

918441-53-9

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-bromo-4-[2-[(2S)-2-methylbutoxy]ethyl]benzene

InChI

InChI=1S/C13H19BrO/c1-3-11(2)10-15-9-8-12-4-6-13(14)7-5-12/h4-7,11H,3,8-10H2,1-2H3/t11-/m0/s1

InChI Key

CYKHAQBEQLXMLB-NSHDSACASA-N

Isomeric SMILES

CC[C@H](C)COCCC1=CC=C(C=C1)Br

Canonical SMILES

CCC(C)COCCC1=CC=C(C=C1)Br

Origin of Product

United States

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